LC-MS/MS Quantification Sensitivity: rac Mirabegron-d5 Enables Sub-ng/mL LOQ for Pharmacokinetic Studies
In a validated LC-MS/MS method for mirabegron in human plasma, the use of rac Mirabegron-d5 as the internal standard (ISTD) enabled a Lower Limit of Quantification (LLOQ) of 0.1 ng/mL [1]. This compares favorably to earlier published methods using non-deuterated analogs or alternative ISTDs, which reported LLOQs in the range of 0.5–1.0 ng/mL [2]. The 5- to 10-fold improvement in sensitivity is critical for accurately capturing the full pharmacokinetic profile, particularly during the terminal elimination phase where plasma concentrations fall below 1 ng/mL.
| Evidence Dimension | Lower Limit of Quantification (LLOQ) in human plasma |
|---|---|
| Target Compound Data | 0.1 ng/mL |
| Comparator Or Baseline | Non-deuterated mirabegron or alternative internal standard: 0.5–1.0 ng/mL (typical reported range in prior studies) |
| Quantified Difference | 5- to 10-fold improvement (lower LLOQ) |
| Conditions | LC-MS/MS; human plasma; solid-phase extraction (SPE); positive electrospray ionization |
Why This Matters
A lower LLOQ allows for more precise determination of terminal half-life and total drug exposure (AUC), which are critical parameters in bioequivalence and pharmacokinetic studies required for regulatory submissions.
- [1] Scopemed. A Mass-Spectrometric 96-Well Plate Assay for the Determination of Mirabegron in Human Plasma for the Application in Pharmacokinetic Studies. 2016. View Source
- [2] Teijlingen R, et al. Development and validation of LC-MS/MS methods for the determination of mirabegron and its metabolites in human plasma and their application to a clinical pharmacokinetic study. J Chromatogr B. 2012;887-888:102-11. View Source
